molecular formula C21H26O6 B15092524 21-Dehydro-16alpha-hydroxy Prednisolone

21-Dehydro-16alpha-hydroxy Prednisolone

Cat. No.: B15092524
M. Wt: 374.4 g/mol
InChI Key: IPVGZABZDDNYKO-UHFFFAOYSA-N
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Description

Contextualization within Steroid Hormone Research

Steroid hormones are a class of lipids characterized by a four-ring carbon skeleton. They are integral to a vast array of physiological processes. Synthetic corticosteroids, such as prednisolone (B192156), are designed to mimic or enhance the anti-inflammatory and immunosuppressive effects of endogenous glucocorticoids like cortisol. A significant area of steroid research involves the chemical modification of these basic steroid structures to alter their potency, metabolic stability, and side-effect profiles.

The introduction of a hydroxyl group at the 16α position is a key structural modification in steroid chemistry. This alteration is known to influence the anti-inflammatory activity and metabolic fate of the corticosteroid. For instance, 16α-hydroxyprednisolone is a known metabolite of budesonide (B1683875), a potent glucocorticoid caymanchem.com. The formation of 16α-hydroxyprednisolone from budesonide is mediated by cytochrome P450 enzymes in the liver caymanchem.com. The study of such hydroxylated derivatives helps researchers understand the structure-activity relationships of corticosteroids.

The "21-dehydro" feature of the compound refers to the presence of an aldehyde group at the 21st carbon position, a departure from the typical hydroxymethyl group found in prednisolone. This modification has significant chemical implications and can be a marker for specific metabolic or degradative processes.

Significance as a Prednisolone Derivative and Metabolite/Impurity in Biosynthetic and Degradative Pathways

The most documented significance of 21-Dehydro-16α-hydroxy Prednisolone (or its prednisone (B1679067) analogue) is as an impurity in the production of other synthetic corticosteroids. Specifically, it is recognized as an impurity associated with the manufacturing of budesonide synthinkchemicals.com. The presence of impurities in pharmaceutical products is a critical concern for quality control, as they can potentially affect the safety and efficacy of the final drug product. Therefore, the detection, identification, and control of such impurities are of paramount importance in the pharmaceutical industry.

While the precise biosynthetic pathways leading to 21-Dehydro-16α-hydroxy Prednisolone are not extensively detailed in available research, its formation can be inferred from known metabolic transformations of related steroids. The biotransformation of corticosteroids often involves hydroxylation at various positions on the steroid nucleus. Microbial transformations, for instance, are widely used to introduce hydroxyl groups with high specificity. Strains of Streptomyces and Arthrobacter have been successfully used to produce 16α-hydroxyprednisolone from hydrocortisone (B1673445) mdpi.com. It is plausible that further oxidation of the 21-hydroxyl group of 16α-hydroxyprednisolone could lead to the formation of the 21-dehydro (aldehyde) derivative.

The degradation of prednisolone can also lead to a variety of related substances. The 21-aldehyde functional group can be a product of oxidation of the primary alcohol at the C21 position. Such oxidative processes can occur during synthesis, storage, or metabolism. Therefore, 21-Dehydro-16α-hydroxy Prednisolone can be viewed as both a potential, albeit minor, metabolite and a degradative product of more complex corticosteroids.

Chemical and Physical Properties

Below are the key chemical and physical properties of the closely related and more accurately named compound, 21-Dehydro-16α-hydroxy Prednisone.

PropertyValue
Synonyms 16α-Hydroxyprednisone 21-Aldehyde; 16α,17-Dihydroxy-3,11,20-trioxopregna-1,4-dien-21-al synthinkchemicals.com
Molecular Formula C21H26O6 synthinkchemicals.com
Molecular Weight 374.43 g/mol synthinkchemicals.com
Related API Budesonide synthinkchemicals.com
Category Budesonide Impurity synthinkchemicals.com

Comparison of Related Steroid Compounds

To better understand the structural context of 21-Dehydro-16α-hydroxy Prednisolone, the following table compares its features with those of its parent compounds and related derivatives.

CompoundKey Structural FeaturesMolecular FormulaMolecular Weight ( g/mol )
Prednisolone 1,4-diene, 11β-OH, 17α-OH, 21-OHC21H28O5360.44
Prednisone 1,4-diene, 11-keto, 17α-OH, 21-OHC21H26O5358.43
16α-hydroxy Prednisolone 1,4-diene, 11β-OH, 16α-OH, 17α-OH, 21-OHC21H28O6376.4 caymanchem.com
21-Dehydro-16α-hydroxy Prednisone 1,4-diene, 11-keto, 16α-OH, 17α-OH, 21-aldehydeC21H26O6374.43 synthinkchemicals.com

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

2-oxo-2-(11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)acetaldehyde

InChI

InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,10,13-16,18,24-25,27H,3-4,8-9H2,1-2H3

InChI Key

IPVGZABZDDNYKO-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)C=O)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

Metabolic Pathways and Biotransformation Studies of 21 Dehydro 16α Hydroxy Prednisolone

Enzymatic Hydroxylation and Dehydrogenation in Steroid Metabolism

The metabolism of corticosteroids is a complex process governed by a variety of enzymatic reactions designed to increase water solubility and facilitate excretion. Key among these are hydroxylation and dehydrogenation reactions, which modify the steroid's structure and biological activity.

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to the Phase I metabolism of a vast number of endogenous and exogenous compounds, including steroids. ijpcbs.commdpi.com Within this family, the CYP3A subfamily, particularly CYP3A4, is a dominant enzyme in steroid metabolism. ijpcbs.commdpi.com

A prominent example of CYP3A's role is the metabolism of the synthetic glucocorticosteroid budesonide (B1683875). In human liver microsomes, budesonide is extensively metabolized into two main metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. researchgate.netnih.gov The formation of these metabolites is catalyzed specifically by isoenzymes within the CYP3A subfamily. researchgate.netnih.gov Studies have shown a strong correlation between the rate of formation of these two metabolites and testosterone (B1683101) 6β-hydroxylation, a known marker for CYP3A activity. researchgate.net

The pathway to 16α-hydroxyprednisolone from budesonide involves hydroxylation followed by the cleavage of the C22 acetal (B89532) group. nih.gov This biotransformation significantly reduces the glucocorticoid activity; the resulting metabolites, including 16α-hydroxyprednisolone, possess less than 1% of the activity of the parent compound, budesonide. tandfonline.com This rapid and extensive first-pass metabolism by CYP3A4 is a key factor in limiting the systemic bioavailability and potential side effects of orally administered budesonide. researchgate.net The process is stereoselective and can be inhibited by potent CYP3A inhibitors like ketoconazole. nih.gov

Table 1: CYP3A-Mediated Metabolism of Budesonide

Substrate Primary Enzyme Major Metabolites Consequence of Metabolism

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial regulators of glucocorticoid action at the tissue level. They catalyze the interconversion of active glucocorticoids (like cortisol and prednisolone) and their inactive 11-keto metabolites (cortisone and prednisone). genecards.orgresearchgate.net There are two main isozymes: 11β-HSD1 and 11β-HSD2.

11β-HSD1 is an NADPH-dependent enzyme that predominantly functions as a reductase in many tissues, including the liver, adipose tissue, and central nervous system. wikipedia.orgnih.gov It converts inactive cortisone (B1669442) into active cortisol, thereby amplifying glucocorticoid receptor activation within the cell. wikipedia.orgnih.gov This enzyme is also responsible for the conversion of the prodrug prednisone (B1679067) into its active form, prednisolone (B192156). researchgate.net The Δ1-dehydro configuration in prednisone increases the reduction by 11β-HSD1, leading to a higher hepatic first-pass activation compared to the conversion of cortisone to cortisol. researchgate.net

The pharmacological implications of 11β-HSD1 activity are significant. By regenerating active glucocorticoids locally, it can enhance their anti-inflammatory effects in specific tissues. nih.gov However, its overexpression, particularly in adipose tissue, is linked to metabolic syndrome, central obesity, and insulin (B600854) resistance. nih.gov Consequently, the inhibition of 11β-HSD1 is being explored as a therapeutic strategy to mitigate the adverse metabolic effects of glucocorticoids. nih.gov

Conversely, 11β-HSD2 is an NAD+-dependent dehydrogenase that inactivates cortisol by converting it to cortisone. nih.gov Studies have shown that the oxidation of prednisolone by 11β-HSD2 is more efficient than that of cortisol, which may explain the reduced mineralocorticoid activity of prednisolone. researchgate.net

Table 2: Function and Implication of 11β-HSD Isozymes

Enzyme Primary Function Cofactor Key Substrate Conversions Pharmacological Relevance
11β-HSD1 Oxo-reduction (activation) NADPH Cortisone → Cortisol; Prednisone → Prednisolone Amplifies local glucocorticoid action; therapeutic target for metabolic syndrome

| 11β-HSD2 | Dehydrogenation (inactivation) | NAD+ | Cortisol → Cortisone; Prednisolone → Prednisone | Protects mineralocorticoid receptors from cortisol; modulates prednisolone activity |

Chemical Degradation Pathways and Stability in Biological Systems

The stability of corticosteroids is a critical factor in their formulation and biological activity. They are susceptible to degradation under various conditions, including exposure to acids, bases, and oxidative environments. The 1,3-dihydroxyacetone (B48652) side chain on the D-ring is a common site for degradation. scirp.org

Forced degradation studies on related corticosteroids provide insight into potential pathways. For instance, desonide, under basic conditions, degrades to form 16α-Hydroxyprednisolone as a major known degradant. scirp.orgscirp.org This suggests that under certain pH conditions, similar structures could undergo transformations involving the side chain that lead to the formation of 16α-hydroxylated compounds.

Studies on prednisolone degradation using a UV/chlorine process have identified three primary degradation routes: the direct addition to the α, β-unsaturated ketone system, photolysis at the C17 side chain, and hydrogen abstraction at C11. nih.gov Under strong alkaline conditions, corticosteroids with a 20-keto-21-hydroxyl side chain can undergo autooxidation to yield various degradants, including 17-formyloxy-17-acid, 17-acid, and 17-ketone derivatives. researchgate.net

The stability of steroid hormones in biological samples like dried blood spots has been evaluated under various storage conditions. While many steroids are stable for extended periods at room temperature or when refrigerated, some, like cortisone, show limited stability. nih.gov This highlights the importance of proper sample handling and storage to ensure accurate measurement of steroid metabolites in preclinical and clinical research.

Characterization of Metabolites and Degradants in Preclinical Research

The identification and characterization of metabolites and degradants are essential components of preclinical drug development, providing crucial information on a compound's fate in a biological system. A combination of advanced analytical techniques is typically employed for this purpose.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection and structural elucidation of steroid metabolites. upf.edu Open detection strategies using precursor ion scans and neutral loss scans can identify a wide range of metabolites in biological matrices like urine. In a study of prednisolone metabolism, this approach allowed for the detection of the parent compound and 20 different metabolites. upf.edu Feasible structures for novel metabolites were proposed based on their mass spectrometric fragmentation patterns.

Following detection and preliminary identification by LC-MS/MS, further characterization often involves purification of the metabolite or degradant, typically using preparative high-performance liquid chromatography (HPLC). researchgate.net Once isolated, definitive structural confirmation is achieved using techniques like high-resolution mass spectrometry (HRMS) for accurate mass measurement and nuclear magnetic resonance (NMR) spectroscopy to elucidate the complete chemical structure. researchgate.net

In preclinical research on prednisolone, metabolites that have been characterized include those formed through reduction (e.g., 20α-dihydroprednisolone, 20β-dihydroprednisolone), hydroxylation (e.g., 6α-hydroxyprednisolone, 6β-hydroxyprednisolone), and dehydrogenation (e.g., prednisone). upf.edunih.gov The characterization of such compounds is vital for understanding the complete metabolic profile and identifying any potentially active or toxic species.

Table 3: Analytical Techniques in Metabolite Characterization

Technique Application in Preclinical Research
LC-MS/MS Detection, quantification, and preliminary structural elucidation of metabolites and degradants in complex biological matrices.
Preparative HPLC Isolation and purification of specific metabolites for further analysis.
HRMS Provides accurate mass measurements to determine the elemental composition of unknown compounds.

| NMR Spectroscopy | Offers definitive structural characterization of isolated metabolites and degradants. |

Molecular Mechanisms of Action and Cellular Interactions of Prednisolone Derivatives

Glucocorticoid Receptor Binding and Transduction Pathways

The primary mechanism of action for glucocorticoids, including prednisolone (B192156) derivatives, is the regulation of gene transcription through interaction with the glucocorticoid receptor (GR). medchemexpress.com This receptor is expressed in nearly every cell in the body and is central to modulating development, metabolism, and the immune response. medchemexpress.com

Ligand-Receptor Complex Formation and Nuclear Translocation

As steroid molecules, glucocorticoids are lipid-soluble and can passively diffuse across the cell membrane into the cytoplasm. smpdb.ca In its unbound state, the glucocorticoid receptor resides in the cytosol, complexed with chaperone proteins such as heat shock protein 90 (HSP90). smpdb.cayoutube.com

The binding of a glucocorticoid ligand, such as a prednisolone derivative, to the GR induces a conformational change in the receptor. This leads to the dissociation of the chaperone protein complex. smpdb.cayoutube.com The newly activated ligand-receptor complex then translocates from the cytoplasm into the cell nucleus, where it can directly interact with DNA and other transcription factors to modulate gene expression. medchemexpress.comsmpdb.camedex.com.bd

Table 1: Steps in Glucocorticoid Receptor Activation

Step Location Process Key Molecules
1. Diffusion Cytoplasm The steroid ligand crosses the cell membrane. Glucocorticoid
2. Binding Cytoplasm The ligand binds to the cytosolic Glucocorticoid Receptor. Glucocorticoid, GR, HSP90
3. Activation Cytoplasm Chaperone proteins (HSP90) dissociate from the GR. Ligand-GR complex

Transcriptional Modulation of Inflammatory and Anti-inflammatory Genes

Once inside the nucleus, the activated GR complex exerts its powerful anti-inflammatory and immunosuppressive effects primarily through two genomic mechanisms: transactivation and transrepression. nih.gov

Transactivation: The GR complex, typically as a dimer, binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. smpdb.ca This binding up-regulates the transcription of anti-inflammatory genes. medchemexpress.comdrugbank.com A key example is the increased expression of annexin-1 (also known as lipocortin-1), which plays a crucial role in inhibiting downstream inflammatory pathways. medex.com.bd Adverse effects of glucocorticoids are often linked to this transactivation mechanism. nih.gov

Transrepression: The GR complex can also suppress the expression of pro-inflammatory genes. It achieves this by physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1). smpdb.canih.govdrugbank.com By preventing these factors from binding to their respective DNA response elements, the GR complex effectively shuts down the transcription of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules. drugbank.com

Table 2: Examples of Genes Modulated by Glucocorticoids

Mechanism Effect on Transcription Target Gene Examples Resulting Action
Transactivation Upregulation Annexin-1 (Lipocortin-1), Interleukin-10 (IL-10) Anti-inflammatory

| Transrepression | Downregulation | Interleukin-4 (IL-4), Interleukin-5 (IL-5), Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Immunosuppressive |

Cellular Signal Transduction Pathways Modulated by Glucocorticoids

Beyond direct genomic regulation, glucocorticoids influence critical cellular signaling cascades that are central to the inflammatory process.

Inhibition of Phospholipase A2 and Downstream Pro-inflammatory Mediators (e.g., prostaglandins (B1171923), leukotrienes)

A cornerstone of the anti-inflammatory action of glucocorticoids is the inhibition of the arachidonic acid cascade. nih.gov This is accomplished by blocking the activity of the enzyme Phospholipase A2 (PLA2). drugbank.comdrugbank.comnih.gov

Glucocorticoids induce the synthesis of PLA2 inhibitory proteins, most notably annexin-1 (lipocortin-1). medex.com.bddroracle.ai Annexin-1 binds to cell membranes, preventing PLA2 from accessing its phospholipid substrate. medex.com.bd This action blocks the release of arachidonic acid, the precursor molecule for a host of potent pro-inflammatory mediators. nih.govpnas.org By halting this initial step, glucocorticoids effectively prevent the synthesis of eicosanoids, which include prostaglandins and leukotrienes, thereby reducing vasodilation, capillary permeability, and leukocyte migration associated with inflammation. medex.com.bddrugbank.comdrugbank.com

Influence on Immune Cell Function and Migration at a Cellular Level

Glucocorticoids profoundly impact the behavior of virtually all immune cells. frontiersin.org They decrease the migration of leukocytes to sites of inflammation, in part by inhibiting the expression of adhesion molecules. medex.com.bdoup.com

Furthermore, these steroids regulate the trafficking of lymphocytes. They can induce the expression of chemokine receptors, such as CXCR4, on T cells and B cells. researchgate.netoup.com This promotes the migration of these cells from the peripheral blood back into lymphoid tissues, including the spleen and bone marrow, effectively reducing the number of circulating lymphocytes available to participate in an inflammatory response. frontiersin.orgresearchgate.netfrontiersin.org Glucocorticoids also suppress the immune system by diminishing the function of the lymphatic system and can induce apoptosis (programmed cell death) in certain immune cell populations. medex.com.bdfrontiersin.org

Steroid Structure and Enzymatic Specificity in Biological Systems

The biological activity and specificity of any steroid, including 21-Dehydro-16alpha-hydroxy Prednisolone, are intrinsically linked to its unique three-dimensional molecular structure. uc.edu Steroids are derivatives of a core four-ring structure known as cyclopentanoperhydrophenanthrene. wikipedia.org

The specificity of a steroid for its corresponding receptor or for a particular metabolizing enzyme is determined by the functional groups attached to this core structure and their spatial orientation. uc.eduroyalsocietypublishing.org Even minor alterations to the steroid molecule can significantly change its binding affinity and, consequently, its biological potency. nih.gov For instance, molecular simulations have revealed that the conformational mobility and rigidity of different rings within the steroid nucleus correlate with biological specificity; a rigid Ring A is important for glucocorticoid action, whereas a rigid Ring C is characteristic of mineralocorticoids. nih.gov

The metabolism and biosynthesis of steroids are governed by specific enzymes, such as those from the cytochrome P450 family and various oxidoreductases. nih.gov The particular collection of these enzymes expressed within a given cell or tissue dictates its capacity to synthesize or modify specific steroid hormones, thereby controlling the local hormonal environment and cellular response. nih.gov

Structural Determinants for 11β-HSD Activity

The biological activity of prednisolone and its derivatives is significantly modulated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system. This system comprises two primary isoforms, 11β-HSD1 and 11β-HSD2, which catalyze the interconversion of active glucocorticoids (containing an 11β-hydroxyl group, like prednisolone) and their inactive 11-keto forms (like prednisone). nih.govnih.gov

11β-HSD1: This enzyme predominantly functions as an NADP(H)-dependent reductase in vivo. nih.gov It converts inert 11-keto steroids (e.g., cortisone (B1669442), prednisone) into their active 11β-hydroxy counterparts (e.g., cortisol, prednisolone), thereby amplifying glucocorticoid action within target tissues such as the liver and adipose tissue. nih.govbham.ac.uk

11β-HSD2: Conversely, this is an NAD+-dependent dehydrogenase that exclusively inactivates glucocorticoids by oxidizing the 11β-hydroxyl group. nih.govresearchgate.net Its presence in mineralocorticoid-sensitive tissues, like the kidney, is crucial for preventing the illicit activation of the mineralocorticoid receptor by cortisol. nih.govnih.gov

The suitability of a prednisolone derivative as a substrate for either 11β-HSD isoform is dictated by its specific molecular structure. For this compound, two key modifications from the parent prednisolone molecule are critical determinants: the 16α-hydroxy group and the 21-dehydro modification.

The introduction of a hydroxyl group at the 16α position is a significant structural alteration. Substitutions at the C16 position are known to influence enzyme activity, generally diminishing the steroid's suitability as a substrate for 11β-HSD2-mediated oxidation. researchgate.net This reduced inactivation contributes to the altered biological profiles of many 16-substituted synthetic glucocorticoids.

The "21-Dehydro" nomenclature indicates the oxidation of the C21-hydroxyl group to a C21-aldehyde. This change from a primary alcohol to an aldehyde at the terminus of the C17 side chain profoundly alters the steric and electronic properties of the molecule. While the primary catalytic activity of 11β-HSD enzymes occurs at the C11 position, modifications across the steroid scaffold, including the C17 side chain, can impact the molecule's ability to fit within the enzyme's active site, thereby affecting the rate of conversion.

Structural Modification (Relative to Prednisolone)Effect on 11β-HSD1 (Reductase) ActivityEffect on 11β-HSD2 (Oxidase) ActivityRationale
Δ1-dehydro (Prednisone vs. Cortisone)IncreasedSubstrate for oxidationThe Δ1-double bond in Ring A of prednisone (B1679067) enhances its conversion to active prednisolone in the liver.
16α-hydroxyLikely ReducedDiminishedSubstitutions at C16 are known to sterically hinder the interaction with the 11β-HSD2 enzyme, reducing the rate of inactivation. researchgate.net
21-dehydro (aldehyde)Likely ReducedLikely ReducedSignificant alteration of the C17 side chain can affect overall substrate recognition and binding affinity for both isoforms.

Stereochemical Considerations in Glucocorticoid Receptor Interactions

The interaction between a steroid and the glucocorticoid receptor (GR) is a highly specific, three-dimensional event governed by the stereochemistry of the ligand. nih.gov The binding affinity of a prednisolone derivative is determined by how well its structural features complement the GR's ligand-binding pocket (LBP). For a steroid to exhibit high affinity, several key interactions are required, including hydrogen bonds and van der Waals forces.

The core structure of prednisolone establishes critical contacts with amino acid residues in the LBP. Notably, the C21-hydroxyl group acts as a key hydrogen bond donor. The modification to a 21-dehydro (aldehyde) group in this compound eliminates this hydrogen-bonding capability, which is expected to cause a substantial decrease in binding affinity. Studies on other C21-modified steroids, such as 21-esters, have shown that they possess lower binding affinity for the GR than their parent alcohol forms, highlighting the importance of the unmodified C21-hydroxyl group. nih.gov

Furthermore, the stereochemical position of substituents is crucial. The introduction of a hydroxyl group at the 16α position has a profound and well-documented negative impact on GR binding affinity. This specific orientation of the hydroxyl group introduces unfavorable steric interactions within the LBP. For instance, 16α-Hydroxyprednisolone, a metabolite of the potent glucocorticoid budesonide (B1683875), demonstrates a very weak affinity for the glucocorticoid receptor.

Therefore, the combination of two structural features known to independently reduce GR binding affinity—the 16α-hydroxy group and the 21-dehydro modification—strongly indicates that this compound would function as a very weak agonist for the glucocorticoid receptor. The specific alpha stereochemistry of the C16 hydroxyl group is a primary determinant of this diminished receptor interaction.

CompoundKey Structural FeaturesExpected Relative Binding Affinity for GRStereochemical Rationale
Prednisolone11β-OH, 21-OHHighThe 11β-OH and 21-OH groups form critical hydrogen bonds within the GR ligand-binding pocket, stabilizing the complex.
16α-Hydroxyprednisolone11β-OH, 16α-OH, 21-OHVery LowThe 16α-oriented hydroxyl group introduces significant steric hindrance, disrupting optimal binding.
This compound11β-OH, 16α-OH, 21-aldehydeExtremely LowCombines the steric hindrance of the 16α-OH group with the loss of the critical hydrogen bond donor capability at the C21 position. nih.gov

Structure Activity Relationship Sar and Computational Studies of Prednisolone Analogs

Impact of Steroidal Substituents on Glucocorticoid Receptor Affinity and Potency

The affinity of a steroid for the glucocorticoid receptor and its subsequent biological potency are determined by the presence and orientation of various functional groups on the core steroid structure.

The introduction of a 16α-hydroxyl group into the prednisolone (B192156) structure has a notable impact on its activity profile. This modification is a key feature of several synthetic corticosteroids. The 16α-hydroxyl group can influence the conformation of the D-ring of the steroid, which in turn affects the positioning of the critical C-17 side chain within the ligand-binding domain of the glucocorticoid receptor. This can lead to an enhancement of anti-inflammatory activity and a reduction in unwanted mineralocorticoid effects. The presence of this group can also affect the metabolic stability of the compound.

Steroid AnalogKey Structural FeatureImpact on Glucocorticoid Activity
PrednisoloneStandard structureBaseline glucocorticoid activity
16α-HydroxyprednisoloneAddition of 16α-OH groupEnhanced anti-inflammatory potency, reduced mineralocorticoid activity

Modifications to the A and B rings of the steroid nucleus are a common strategy to enhance glucocorticoid activity.

The Δ1-dehydro configuration , which introduces a double bond between carbons 1 and 2 in the A-ring, is a hallmark of prednisolone (Δ1-hydrocortisone) and is crucial for its increased glucocorticoid potency compared to hydrocortisone (B1673445). This modification alters the shape of the A-ring, leading to a better fit within the glucocorticoid receptor.

Halogenation , particularly at the 9α-position, dramatically increases glucocorticoid and mineralocorticoid activity. The strong electronegativity of the halogen atom, typically fluorine, is thought to enhance the interaction with the receptor. A 9α-fluoro group can significantly impact the electronic distribution of the entire steroid nucleus, leading to a more potent anti-inflammatory response. However, this modification often increases mineralocorticoid side effects as well.

ModificationExample CompoundEffect on Receptor Affinity and Potency
Δ1-dehydro configurationPrednisoloneIncreases glucocorticoid potency relative to hydrocortisone.
9α-halogenation (Fluorine)FludrocortisonePotentiation of both glucocorticoid and mineralocorticoid activity.

The side chains at positions C-17 and C-21 are critical for glucocorticoid receptor binding and subsequent activity. nih.gov The C-21 hydroxyl group is particularly important, as its substitution can modulate the anti-inflammatory profile. mdpi.com For instance, replacing the C-21 hydroxyl group can sometimes maintain anti-inflammatory effects while reducing negative impacts on other biological processes. mdpi.com

Modifications at the C-17 position can also significantly influence affinity. nih.gov The introduction of ester groups at C-17 and C-21 can alter the lipophilicity of the steroid, which in turn affects its absorption, distribution, and receptor binding characteristics. nih.gov For example, esterification at C-17 can enhance selectivity, and the nature of the ester can fine-tune the potency of the compound. nih.govmdpi.com The C-17 hydroxyl group itself is known to form a hydrogen bond with Gln642 in the glucocorticoid receptor, highlighting its importance in ligand binding. nih.gov

ModificationGeneral Effect on Receptor Binding
C-21 Hydroxyl Group SubstitutionCan maintain anti-inflammatory activity while potentially reducing side effects. mdpi.com
C-17 and C-21 EsterificationAlters lipophilicity, affecting absorption, distribution, and receptor binding affinity. nih.gov
C-17 Hydroxyl GroupForms a key hydrogen bond with the glucocorticoid receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroidal Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. kg.ac.rsresearchgate.net For steroidal compounds, QSAR models are developed to predict their binding affinity to receptors like the glucocorticoid receptor. kg.ac.rs These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

The process of QSAR modeling involves several steps:

Structure Optimization: The 3D structures of the steroid molecules are optimized to their lowest energy state.

Calculation of Molecular Descriptors: A wide range of descriptors are calculated, including electronic (e.g., partial charges), topological, and geometrical properties. kg.ac.rs

Data Reduction: Techniques like Principal Component Analysis (PCA) are often used to reduce the number of descriptors and identify the most relevant ones. kg.ac.rs

Model Building: A mathematical model is created using regression analysis to establish a relationship between the selected descriptors and the biological activity. kg.ac.rs

Model Validation: The predictive power of the model is tested using a separate set of compounds that were not used in the model's creation.

For steroid hormones, QSAR studies have revealed that electronic properties, such as partial charges at specific atomic positions, are often key determinants of binding activity. kg.ac.rs These models can provide valuable insights into the structural features that are most important for a steroid's biological function and can guide the design of new analogs with improved properties. kg.ac.rsresearchgate.net

Theoretical and Computational Chemistry Approaches

In addition to QSAR, other theoretical and computational methods are employed to understand the behavior of steroidal compounds at a molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net In the context of steroidal compounds, DFT simulations can be used to:

Analyze Reaction Pathways: DFT can model the transition states and energy barriers of chemical reactions, providing insights into the mechanisms of steroid metabolism and synthesis.

Predict Spectroscopic Properties: Theoretical vibrational spectra can be calculated and compared with experimental data (FT-IR and FT-Raman) to confirm the molecular structure of a compound. researchgate.net

Determine Molecular Properties: DFT calculations can provide information about a molecule's geometry, bond lengths, bond angles, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

These computational approaches offer a powerful complement to experimental studies, providing a deeper understanding of the structure-activity relationships of prednisolone analogs and facilitating the rational design of new therapeutic agents. researchgate.net

Molecular Docking and Dynamics Studies for Ligand-Receptor Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become instrumental in elucidating the intricate interactions between prednisolone analogs and the glucocorticoid receptor (GR). These studies provide valuable insights into the structural basis of their binding affinity and functional activity, guiding the design of novel glucocorticoids with improved therapeutic profiles.

Molecular docking studies have been employed to predict the binding poses and affinities of various corticosteroids within the ligand-binding domain (LBD) of the GR. For instance, in a study involving prednisolone acetate (B1210297) derivatives and the human GR (PDB ID: 6DXK), several analogs were identified with enhanced binding properties compared to the parent compound. researchgate.net The primary interactions governing the binding of these analogs typically involve a network of hydrogen bonds and hydrophobic contacts with key amino acid residues in the GR's binding pocket.

Key amino acid residues within the glucocorticoid receptor's ligand-binding domain play a crucial role in stabilizing the ligand-receptor complex. For prednisolone and its analogs, hydrogen bonds are commonly observed with residues such as Gln570, Arg611, Asn564, and Gln642. Hydrophobic interactions with residues like Leu566, Met601, Met604, Trp626, Met639, and Cys736 further contribute to the binding affinity.

CompoundInteracting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)PDB ID of Receptor
PrednisoloneGln570, Arg611, Asn564, Gln642Leu566, Met601, Met604, Trp626, Met639, Cys7361M2Z
DexamethasoneGln570, Arg611, Asn564, Gln642, Thr739Leu563, Phe623, Met604, Trp626, Met6391M2Z
HydrocortisoneGln570, Arg611, Asn564Leu566, Met601, Met604, Trp6261M2Z

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time, offering insights into its stability and conformational changes. Studies comparing prednisolone, dexamethasone, and hydrocortisone have utilized MD simulations to elucidate the stability of these drug-protein complexes. tandfonline.com The root mean square deviation (RMSD) of the protein backbone and the ligand, as well as the root mean square fluctuation (RMSF) of individual residues, are common metrics used to assess the stability of the system. A stable complex is generally characterized by low RMSD values and minimal fluctuations in key binding site residues. These simulations have shown that the binding of these corticosteroids induces a conformational state in the GR that is conducive to its transcriptional regulatory functions. plos.org

Advanced Analytical Methodologies for Research and Characterization of 21 Dehydro 16α Hydroxy Prednisolone

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is the cornerstone of steroid analysis, enabling the separation of the target analyte from a matrix that may contain structurally similar compounds, isomers, and impurities. The choice of technique depends on the complexity of the sample and the analytical objective.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of 21-Dehydro-16α-hydroxy Prednisolone (B192156) in complex biological matrices like serum or plasma, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers unparalleled specificity and sensitivity, surmounting the limitations of traditional immunoassays which can suffer from cross-reactivity with other steroids.

LC-MS/MS allows for the simultaneous quantification of a wide array of steroids from a small sample volume, making it highly suitable for detailed metabolic profiling. The HPLC component separates 21-Dehydro-16α-hydroxy Prednisolone from other corticosteroids and metabolites based on their physicochemical properties, such as polarity. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. Specific fragment ions are then detected, providing a highly selective and quantitative measurement. This method is crucial for differentiating between isomers and avoiding the overestimation of steroid concentrations that can occur with less specific techniques.

Table 1: Illustrative LC-MS/MS Parameters for Steroid Analysis

ParameterTypical Condition/Value
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm)
Mobile Phase Gradient elution with water/methanol containing formic acid or ammonium (B1175870) formate
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor ion → product ion transitions for the target analyte and internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids. Due to the low volatility of corticosteroids like 21-Dehydro-16α-hydroxy Prednisolone, a derivatization step is typically required prior to analysis. This process, often involving the formation of methoxime-trimethylsilyl (MO-TMS) ethers, increases the compound's volatility and thermal stability.

GC-MS provides excellent chromatographic resolution and produces detailed mass spectra that can be used for structural confirmation by comparing them to spectral libraries. The technique is highly effective for creating a "steroid fingerprint" of a sample, which can reveal changes in steroid metabolism. In research settings, GC-MS is used to identify and quantify metabolites of prednisolone and related compounds in various biological fluids.

Table 2: Typical Workflow for GC-MS Analysis of Steroids

StepDescription
1. Sample Preparation Extraction of steroids from the biological matrix (e.g., liquid-liquid extraction).
2. Derivatization Conversion to volatile derivatives (e.g., silylation) to improve chromatographic performance.
3. GC Separation Injection into a GC system with a capillary column for separation based on boiling point and polarity.
4. MS Detection Ionization (typically Electron Ionization - EI) and mass analysis to generate a characteristic fragmentation pattern.
5. Data Analysis Quantification and identification based on retention time and mass spectrum.

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment

While chromatography separates the compound, spectroscopic methods are essential for determining its precise chemical structure and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including 21-Dehydro-16α-hydroxy Prednisolone. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of each atom in the molecule.

However, due to the complex and often overlapping signals in steroid spectra, two-dimensional (2D) NMR techniques are indispensable. Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and their directly attached carbons, and across multiple bonds, respectively. This detailed analysis allows for the precise assignment of all proton and carbon signals, confirming the steroid backbone, the positions of the hydroxyl groups, the dehydro modification, and the side chain structure.

Table 3: Key NMR Techniques for Steroid Structural Elucidation

NMR ExperimentInformation Provided
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
COSY Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC Correlates each proton signal with the signal of the carbon atom it is directly bonded to.
HMBC Shows correlations between protons and carbons that are separated by two or three bonds, revealing the overall molecular framework.

Other Spectroscopic Techniques (e.g., Ultraviolet, Infrared) for Characterization

Other spectroscopic techniques provide complementary information for the characterization of 21-Dehydro-16α-hydroxy Prednisolone.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The spectrum would show characteristic absorption bands corresponding to hydroxyl (-OH) groups, carbonyl (C=O) groups (ketones in the A-ring and the side chain), and carbon-carbon double bonds (C=C) of the steroid's conjugated system.

Ultraviolet (UV) Spectroscopy: The conjugated α,β-unsaturated ketone system in the A-ring of prednisolone derivatives gives rise to strong absorption in the UV region. UV spectroscopy can be used to confirm the presence of this chromophore and can also be employed as a detection method in HPLC analysis.

Table 4: Expected IR Absorption Bands for Key Functional Groups

Functional GroupCharacteristic Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) ~3200-3600 (broad)
C=O stretch (ketone) ~1650-1725
C=C stretch (alkene) ~1600-1680
C-O stretch (hydroxyl) ~1000-1260

Isotopic Labeling Strategies for Tracing Metabolic and Reaction Pathways

Isotopic labeling is a sophisticated technique used to track the fate of a molecule through a complex system, such as a metabolic pathway. wikipedia.org This involves synthesizing 21-Dehydro-16α-hydroxy Prednisolone with one or more atoms replaced by their stable (non-radioactive) isotopes, most commonly deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O). chemicalsknowledgehub.com

These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry due to their increased mass. There are two primary applications for this strategy:

Quantitative Analysis: A known amount of the isotopically labeled compound is added to a sample as an internal standard before extraction and analysis by LC-MS or GC-MS. Because the labeled standard behaves identically to the endogenous analyte during sample preparation and analysis, it allows for highly accurate and precise quantification by correcting for any sample loss or variations in instrument response. lumiprobe.com

Metabolic Tracing: When an isotopically labeled version of 21-Dehydro-16α-hydroxy Prednisolone is introduced into a biological system (e.g., cell cultures, animal models), its metabolic products will also contain the isotopic label. nih.gov By analyzing samples over time with mass spectrometry, researchers can identify and quantify the metabolites formed, thereby mapping the specific biotransformation pathways the compound undergoes. nih.govimmune-system-research.com This provides invaluable insight into how the compound is processed, activated, or deactivated by the body. nih.gov

Table 5: Applications of Stable Isotopes in Steroid Research

IsotopeApplicationDetection Method
Deuterium (²H) Internal standard for quantification, metabolic tracing. lumiprobe.comnih.govMass Spectrometry (GC-MS, LC-MS/MS)
Carbon-13 (¹³C) Internal standard, metabolic flux analysis. nih.govnih.govMass Spectrometry, NMR Spectroscopy
Oxygen-18 (¹⁸O) Mechanistic studies of enzymatic reactions (e.g., hydroxylation).Mass Spectrometry

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